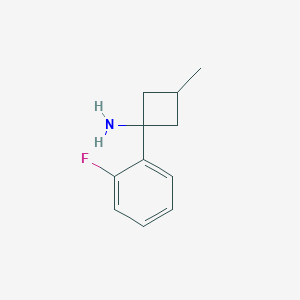

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a fluorophenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorobenzene and cyclobutanone.

Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction.

Amine Introduction: The intermediate is then subjected to reductive amination using methylamine to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Solvents: Selection of appropriate solvents like tetrahydrofuran (THF) to facilitate reactions.

Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Monoacylglycerol Lipase (MGL) Modulation

Aminocyclobutane compounds, including 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine, can be used as monoacylglycerol lipase (MGL) modulators . MGL modulators, including MGL inhibitors, are potentially useful for treating pain, spasticity, emesis, and anorexia . MGL exerts CB1-dependant antinociceptive effects in animal models of noxious chemical, inflammatory, thermal, and neuropathic pain . MGL blockade also reduces mechanical and acetone-induced cold allodynia in mice subjected to chronic constriction injury of the sciatic nerve . Additionally, MGL modulators may be useful for treating eye conditions, including glaucoma and disease states arising from elevated intraocular pressure .

Pharmaceutical Research

This compound hydrochloride can be a building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders. The presence of fluorine atoms may enhance its binding affinity to biological targets due to their electronegativity and ability to form strong hydrogen bonds.

Other Potential Applications

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.

2-Fluoromethamphetamine: A stimulant with structural similarities in the fluorophenyl moiety.

Uniqueness: 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to other fluorophenyl derivatives.

Biological Activity

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine is a cyclobutane derivative characterized by the presence of a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating various biological pathways and serving as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14FN. The presence of the fluorine atom in the phenyl ring influences the compound's electronic properties, which can affect its interactions with biological targets. The hydrochloride salt form enhances its solubility and stability in aqueous environments, facilitating biological studies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may act as a modulator of neurotransmitter systems, influencing pathways related to pain perception and inflammation.

Key Mechanisms:

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), similar to compounds affecting the endocannabinoid system . This interaction can modulate signaling pathways involved in pain and inflammation.

- Enzymatic Inhibition : It may inhibit certain enzymes, affecting metabolic pathways linked to various diseases . For instance, it has been studied for its potential role in inhibiting monoacylglycerol lipase (MGL), which is involved in lipid metabolism and pain modulation .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antinociceptive Effects : Studies suggest that this compound can produce antinociceptive effects in animal models, indicating potential applications in pain management .

- Anticancer Properties : Preliminary investigations have shown that derivatives of this compound may exhibit anticancer activity by interfering with cell proliferation and survival pathways .

- Neurotransmitter Interaction : The compound's structure suggests it may interact with neurotransmitter systems, potentially influencing mood and anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Pain Modulation : A study demonstrated that compounds similar to this compound showed significant reductions in pain responses in rodent models subjected to inflammatory pain conditions .

- Antitumor Activity : In vitro studies revealed that this compound could inhibit the growth of specific cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Neuropharmacological Effects : Research indicated that the compound could alter neurotransmitter levels in brain regions associated with mood regulation, suggesting potential applications in treating depression and anxiety .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Methylcyclobutan-1-amine | Cyclobutane ring, no fluorine | Limited data available | Lacks the fluorophenyl group |

| 1-(Phenyl)-3-methylcyclobutan-1-amine | Cyclobutane ring, phenyl instead of fluorophenyl | Potential stimulant activity | Absence of fluorine may reduce receptor affinity |

| 1-(4-Fluorophenyl)-3-methylcyclobutan-1-amine | Similar structure with para-fluorine | Potentially similar pharmacological profile | Different positioning of fluorine alters binding dynamics |

The unique incorporation of the 2-fluorophenyl group enhances selectivity and potency at specific biological targets compared to these similar compounds .

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-3-methylcyclobutan-1-amine |

InChI |

InChI=1S/C11H14FN/c1-8-6-11(13,7-8)9-4-2-3-5-10(9)12/h2-5,8H,6-7,13H2,1H3 |

InChI Key |

KDTDXWAAAUSSIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(C2=CC=CC=C2F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.